Superior Lipophilicity for Membrane Penetration
3,5-Dibromosalicylamide exhibits a computed LogP of 2.72, which is measurably higher than the 3,5-dichloro analog (LogP 2.50) and the 3,5-diiodo analog (LogP 2.58), and substantially exceeds the mono-bromo analog 5-bromosalicylamide (LogP 1.95) and the parent salicylamide (LogP 1.28) . This predictable rank order (Br > I > Cl > mono-Br > H) directly correlates with the halogen's contribution to molecular volume and polarizability, positioning the dibromo derivative as the most lipophilic choice within this isosteric series when passive membrane diffusion or hydrophobic target binding is required.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 2.72 (3,5-Dibromosalicylamide) |
| Comparator Or Baseline | 3,5-Dichlorosalicylamide LogP 2.50; 3,5-Diiodosalicylamide LogP 2.58; 5-Bromosalicylamide LogP 1.95; Salicylamide LogP 1.28 |
| Quantified Difference | At least 0.14 log units higher than the closest dihalogenated analog (3,5-diiodo), and up to 1.44 log units higher than the parent scaffold |
| Conditions | Computed LogP values (ALogP/ClogP consensus) from authoritative chemical databases (chem960.com, chemsrc.com, guidechem.com) |
Why This Matters
In lead optimization, a LogP difference of merely 0.14 units can alter membrane permeability coefficients by a factor of approximately 1.4-fold, directly impacting the compound's ability to reach intracellular targets or penetrate biofilms, thus justifying the selection of the dibromo analog when higher lipophilicity is explicitly required.
